

# Environmental Impact Assessment of Ethanol, 2,2'-(octylimino)bis-

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethanol, 2,2'-(octylimino)bis-*

Cat. No.: B098783

[Get Quote](#)

## An In-depth Technical Guide

This document provides a comprehensive environmental impact assessment of the chemical substance **Ethanol, 2,2'-(octylimino)bis-**, also known as N-octyldiethanolamine (CAS No. 15520-05-5). It is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of its physicochemical properties, ecotoxicological profile, and environmental fate based on publicly available regulatory data and scientific literature.

## Chemical Identity and Physicochemical Properties

**Ethanol, 2,2'-(octylimino)bis-** is a tertiary amine containing an eight-carbon (octyl) alkyl chain and a diethanolamine head. This amphiphilic structure, combining hydrophobic and hydrophilic moieties, underpins its use as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications, including metalworking fluids and lubricants.

Table 1: Physicochemical Properties of **Ethanol, 2,2'-(octylimino)bis-**

| Property                        | Value                                                             | Source                              |
|---------------------------------|-------------------------------------------------------------------|-------------------------------------|
| CAS Number                      | 15520-05-5                                                        | <a href="#">[1]</a>                 |
| Molecular Formula               | C <sub>12</sub> H <sub>27</sub> NO <sub>2</sub>                   | <a href="#">[1]</a>                 |
| Molecular Weight                | 217.35 g/mol                                                      | <a href="#">[1]</a>                 |
| Physical State                  | Liquid                                                            | <a href="#">[2]</a>                 |
| Water Solubility                | 1.4 g/L (at 20°C)                                                 | Australian AICIS Report<br>STD/1709 |
| Partition Coefficient (log Pow) | 2.8 (at 20°C)                                                     | Australian AICIS Report<br>STD/1709 |
| Vapor Pressure                  | 4.9 x 10 <sup>-6</sup> mmHg (4.1 x 10 <sup>-7</sup> kPa at 25°C)  | Australian AICIS Report<br>STD/1709 |
| Hydrolysis                      | Not expected to hydrolyze under environmental conditions (pH 4-9) | Australian AICIS Report<br>STD/1709 |

## Environmental Fate and Transport

The environmental fate of a chemical describes its behavior and transformation in the air, water, and soil. Key processes include biodegradation, bioaccumulation, and mobility.

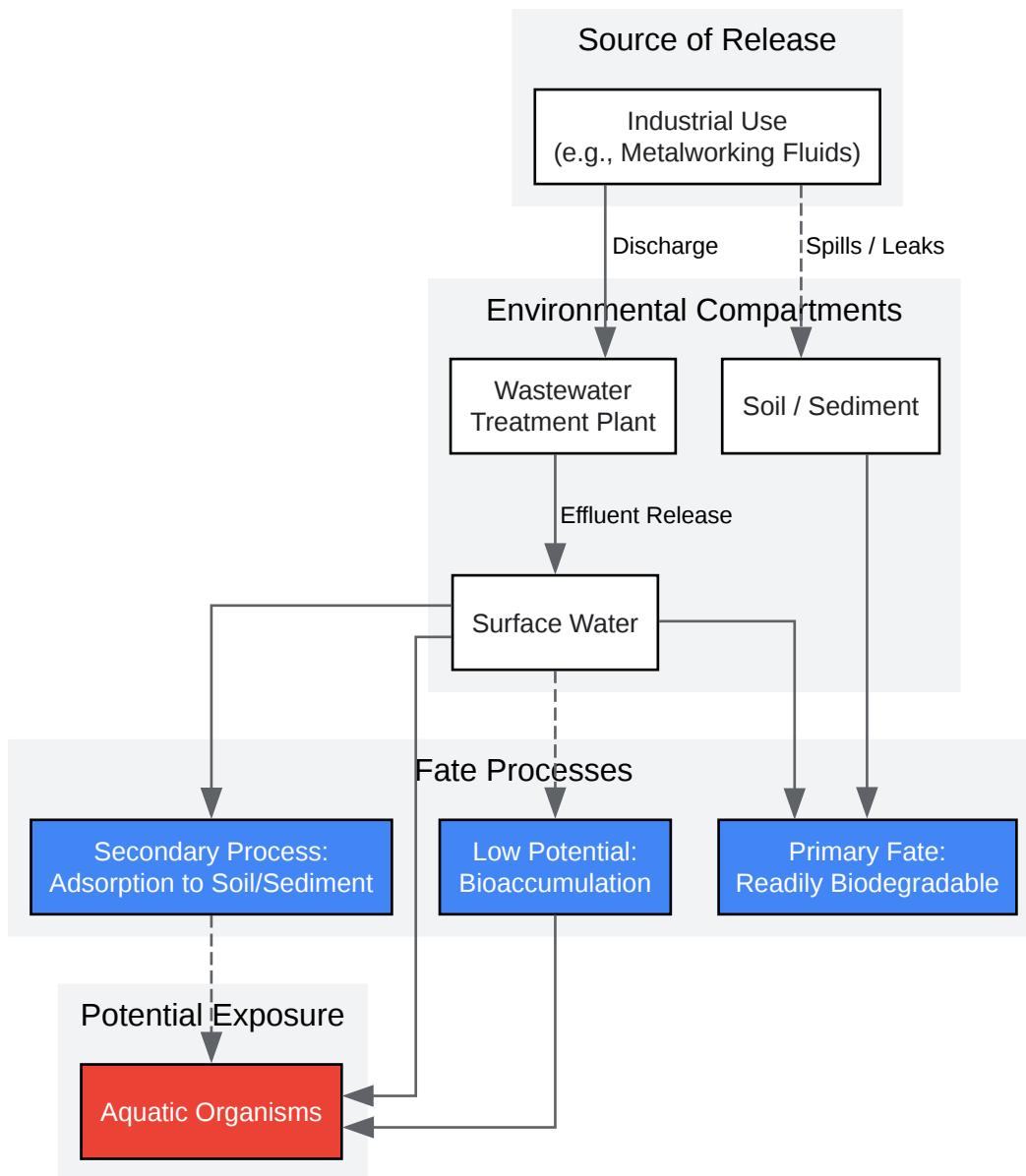
### Biodegradation

The substance is considered to be readily biodegradable. In a 28-day ready biodegradability test conducted according to OECD Test Guideline 301 B, the substance achieved 70% degradation, meeting the criteria for ready biodegradability. This suggests that **Ethanol, 2,2'-(octylimino)bis-** is unlikely to persist in the environment.

Table 2: Biodegradability of **Ethanol, 2,2'-(octylimino)bis-**

| Study Type                     | Method          | Result          | Conclusion            | Source                           |
|--------------------------------|-----------------|-----------------|-----------------------|----------------------------------|
| Ready                          |                 |                 |                       |                                  |
| Biodegradability:              | OECD Test       | 70% degradation | Readily biodegradable | Australian AICIS Report STD/1709 |
| CO <sub>2</sub> Evolution Test | Guideline 301 B | after 28 days   |                       |                                  |

While a specific metabolic pathway for this compound is not detailed in the available literature, the degradation of similar N-Alkyl Diethanolamines is expected to initiate via oxidation of the terminal methyl group of the alkyl chain (the octyl group in this case), followed by subsequent breakdown of the fatty acid and the diethanolamine moiety.


## Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow). With a log Pow of 2.8, **Ethanol, 2,2'-(octylimino)bis-** has a low to moderate potential for bioaccumulation. Regulatory assessments conclude that the substance is not expected to be bioaccumulative.

## Environmental Distribution

Based on its physicochemical properties, if released into the environment, **Ethanol, 2,2'-(octylimino)bis-** is expected to partition primarily to water and soil. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant fate process. The moderate log Pow suggests some potential for adsorption to soil organic matter and sediment.

## Environmental Fate and Exposure Pathway for Ethanol, 2,2'-(octylimino)bis-

[Click to download full resolution via product page](#)

Environmental Fate and Exposure Pathway.

## Ecotoxicological Profile

The ecotoxicity of **Ethanol, 2,2'-(octylimino)bis-** has been evaluated for key trophic levels in the aquatic environment: fish, aquatic invertebrates (daphnia), and algae. The results indicate that the substance is harmful to aquatic life.

Table 3: Acute Aquatic Ecotoxicity of **Ethanol, 2,2'-(octylimino)bis-**

| Test Organism                      | Endpoint                  | Method                  | Result (Nominal) | Conclusion                       | Source                           |
|------------------------------------|---------------------------|-------------------------|------------------|----------------------------------|----------------------------------|
| Fish                               | 96-hour LC <sub>50</sub>  | OECD Test Guideline 203 | 16 mg/L          | Harmful to fish                  | Australian AICIS Report STD/1709 |
| Aquatic Invertebrate (Daphnia sp.) | 48-hour EC <sub>50</sub>  | OECD Test Guideline 202 | 19 mg/L          | Harmful to aquatic invertebrates | Australian AICIS Report STD/1709 |
| Algae                              | 72-hour ErC <sub>50</sub> | OECD Test Guideline 201 | 1.4 mg/L         | Toxic to algae                   | Australian AICIS Report STD/1709 |

LC<sub>50</sub> (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC<sub>50</sub> (Effective Concentration 50%): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., immobilization for daphnia). ErC<sub>50</sub> (Growth Rate Reduction Concentration 50%): The concentration that causes a 50% reduction in the growth rate of algae.

## Experimental Protocols

The ecotoxicity and biodegradability studies summarized above were conducted based on standardized OECD Test Guidelines. While the full, detailed study reports for this specific substance are not publicly available, the general methodologies of the cited guidelines are described below.

### Fish, Acute Toxicity Test (based on OECD TG 203)

This test determines the concentration of a substance lethal to 50% of a test fish population over a 96-hour exposure.

- Test Principle: Fish are exposed to the test substance, which is added to water in a range of concentrations, for a 96-hour period.

- **Test Organisms:** Commonly used species include Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).
- **Procedure:** A limit test may be performed at 100 mg/L. If mortality occurs, a full range-finding study with at least five concentrations is conducted. Mortalities and any sub-lethal effects are observed and recorded at 24, 48, 72, and 96 hours.
- **Endpoint:** The primary endpoint is the LC<sub>50</sub> at 96 hours, calculated using statistical methods.

## **Daphnia sp., Acute Immobilisation Test (based on OECD TG 202)**

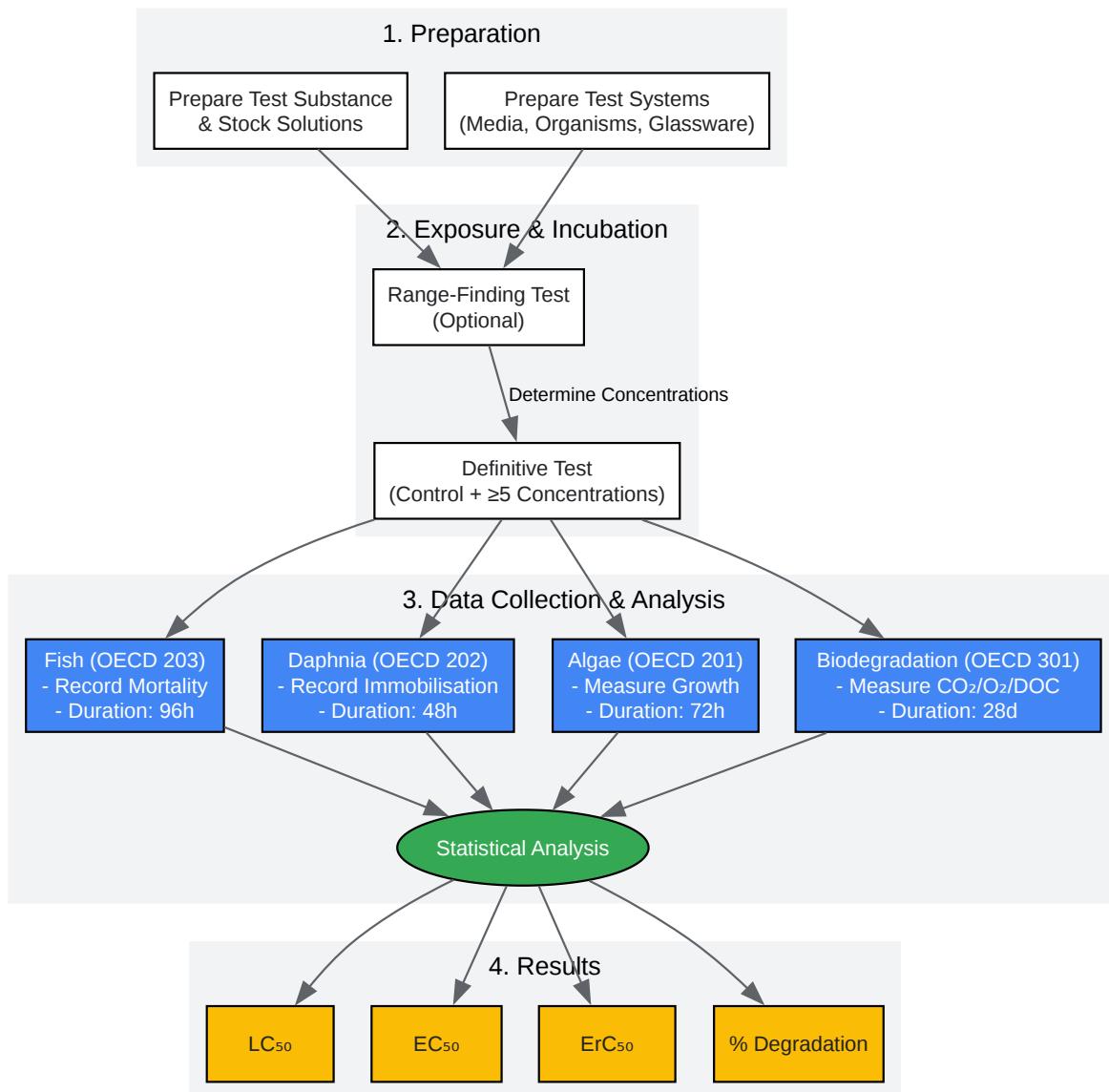
This test assesses the acute toxicity of a substance to aquatic invertebrates.

- **Test Principle:** Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.
- **Test Organisms:** Typically *Daphnia magna*.
- **Procedure:** Daphnids are exposed to at least five concentrations of the test substance. The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours and compared to control groups.
- **Endpoint:** The main endpoint is the EC<sub>50</sub>, the concentration that immobilizes 50% of the daphnids after 48 hours.

## **Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)**

This test evaluates the effect of a substance on the growth of freshwater algae.

- **Test Principle:** Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.
- **Test Organisms:** Common species include *Pseudokirchneriella subcapitata*.


- Procedure: The reduction in growth in a series of algal cultures is measured over time, typically by cell counts or other measures of biomass.
- Endpoint: The primary endpoint is the  $ErC_{50}$ , the concentration causing a 50% inhibition of the growth rate relative to controls.

## Ready Biodegradability - CO<sub>2</sub> Evolution Test (based on OECD TG 301 B)

This method screens chemicals for ready biodegradability in an aerobic aqueous medium.

- Test Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark.
- Procedure: The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The amount of CO<sub>2</sub> produced is compared to the theoretical maximum (ThCO<sub>2</sub>) calculated from the molecular formula.
- Endpoint: The substance is considered "readily biodegradable" if it reaches a pass level of >60% of the ThCO<sub>2</sub> within a 10-day window during the 28-day test.

## General Workflow for Aquatic Ecotoxicity and Biodegradability Testing

[Click to download full resolution via product page](#)

General Experimental Workflow.

## Conclusion

**Ethanol, 2,2'-(octylimino)bis-** is classified as harmful to aquatic life, with algae being the most sensitive trophic level tested. The substance is not expected to persist in the environment due to its ready biodegradability. Its potential for bioaccumulation is considered low to moderate. The primary environmental risk is associated with its acute toxicity to aquatic organisms following direct release into surface waters. Standard industrial practices should be followed to minimize discharge into wastewater and prevent spills.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. N-Caprylyldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Impact Assessment of Ethanol, 2,2'-(octylimino)bis-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098783#ethanol-2-2-octylimino-bis-environmental-impact-assessment>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)